1-acetyl-N-cycloheptylpiperidin-4-amine
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Overview
Description
1-Acetyl-N-cycloheptylpiperidin-4-amine is a biochemical compound with the molecular formula C14H26N2O and a molecular weight of 238.37 g/mol . This compound is utilized in various fields of research, particularly in proteomics.
Preparation Methods
The synthesis of 1-acetyl-N-cycloheptylpiperidin-4-amine typically involves the reaction of cycloheptylamine with acetyl chloride in the presence of a base to form the acetylated amine. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Acetyl-N-cycloheptylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-N-cycloheptylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals, particularly those targeting neurological pathways.
Mechanism of Action
The mechanism by which 1-acetyl-N-cycloheptylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Acetyl-N-cycloheptylpiperidin-4-amine can be compared with other similar compounds such as:
1-Acetyl-N-cyclohexylpiperidin-4-amine: This compound has a similar structure but with a cyclohexyl group instead of a cycloheptyl group, which may result in different chemical and biological properties.
1-Acetyl-N-cyclooctylpiperidin-4-amine: This compound features a cyclooctyl group, potentially leading to variations in reactivity and application.
N-Cycloheptylpiperidin-4-amine: Lacking the acetyl group, this compound may exhibit different reactivity and binding characteristics.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(cycloheptylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12(17)16-10-8-14(9-11-16)15-13-6-4-2-3-5-7-13/h13-15H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBHTMKHSRKCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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